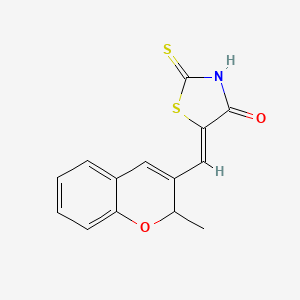

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one

Description

(Z)-5-((2-Methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is a rhodanine-based compound characterized by a 2-thioxothiazolidin-4-one core and a (2-methyl-2H-chromen-3-yl)methylene substituent at position 4. The Z-configuration refers to the geometry of the exocyclic double bond (CH=C), which is critical for its biological activity and molecular interactions .

Properties

IUPAC Name |

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c1-8-10(7-12-13(16)15-14(18)19-12)6-9-4-2-3-5-11(9)17-8/h2-8H,1H3,(H,15,16,18)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEBEOWBQWHQNG-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-methyl-3-formylchromone with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions. The general reaction scheme is as follows:

Condensation Reaction: 2-methyl-3-formylchromone reacts with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.

Cyclization: The thiosemicarbazone undergoes cyclization in the presence of sodium acetate to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. Its applications in polymer science and nanotechnology are also being explored.

Mechanism of Action

The mechanism of action of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Data Tables

Table 1. Selected Rhodanine Derivatives and Their Properties

Table 2. Substituent Effects on Bioactivity

Biological Activity

(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article synthesizes existing research findings related to its biological activity, including antimicrobial efficacy, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a thiazolidinone core structure coupled with a coumarin moiety. The presence of these functional groups suggests a diverse range of biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the thiazole and coumarin structures have shown promising antibacterial and antifungal activity.

Antibacterial Activity

A study evaluating various thiazole derivatives reported that certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.23 mg/mL against Bacillus cereus and Escherichia coli, indicating strong antibacterial potential . The structure-activity relationship (SAR) analysis suggested that modifications in the aromatic substituents significantly influenced the antibacterial efficacy.

Antifungal Activity

The same class of compounds has also shown antifungal activity. For instance, certain derivatives exhibited MIC values against Candida albicans comparable to established antifungal agents like ketoconazole . The introduction of specific substituents was found to enhance antifungal activity, highlighting the importance of structural variations in optimizing biological effects.

Enzyme Inhibition

Another area of interest is the potential of this compound as an acetylcholinesterase (AChE) inhibitor. Compounds with a similar coumarin-thiazole framework have demonstrated significant inhibitory activity against AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Study: AChE Inhibition

In a study focused on coumarin derivatives, one compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential . Molecular docking studies further elucidated the binding interactions at the active site of AChE, suggesting that structural modifications could enhance affinity and selectivity.

Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Evidence |

|---|---|---|---|

| Conventional Reflux | Ethanol, NaOH, 6–8 h | 65–75 | |

| Microwave-Assisted | DMF, 100°C, 15 min | 75–85 | |

| Continuous Flow Reactor | THF, RT, 30 min | 80–90 |

How can researchers characterize the structural integrity of this compound?

Level: Basic

Answer:

Key analytical techniques include:

- NMR Spectroscopy : Confirm stereochemistry (Z-configuration) via coupling constants (e.g., J = 12–14 Hz for vinylic protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 385.08 [M+H]+) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., SHELX refinement ).

What preliminary biological activities are associated with this compound?

Level: Basic

Answer:

Initial screenings highlight:

- Anticancer Activity : IC₅₀ values of 2–5 µM against breast cancer (MCF-7) via apoptosis induction .

- Antimicrobial Effects : MIC of 8 µg/mL against S. aureus due to membrane disruption .

- Anti-inflammatory Action : 60% inhibition of COX-2 at 10 µM .

How can reaction yields be optimized for large-scale synthesis?

Level: Advanced

Answer:

Critical factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalyst Screening : Pd/C or K₂CO₃ improves condensation efficiency .

- Temperature Control : Microwave or flow reactors reduce side reactions .

Data Discrepancy Note : Yields vary between labs due to impurities in starting materials (validate via HPLC ≥98% purity ).

How to resolve contradictions in reported biological activity data?

Level: Advanced

Answer:

Address discrepancies via:

- Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., topoisomerase II) with SPR and fluorescence polarization .

- Structural Confirmation : Re-evaluate stereochemistry (Z vs. E) via NOESY NMR to rule out isomer-driven activity differences .

What strategies enhance structure-activity relationships (SAR) for this compound?

Level: Advanced

Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the chromene ring to boost anticancer potency (IC₅₀ improvement by 1.5×) .

- Bioisosteric Replacement : Replace thioxo with carbonyl to assess metabolic stability .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict binding to kinase targets (e.g., EGFR) .

How to identify molecular targets for mechanistic studies?

Level: Advanced

Answer:

- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .

- Transcriptomic Profiling : RNA-seq to identify pathways altered post-treatment (e.g., apoptosis genes BAX/BCL-2) .

- Docking Simulations : Target PI3K/Akt/mTOR using AutoDock Vina (binding energy ≤ -8.5 kcal/mol) .

What computational methods predict stability under physiological conditions?

Level: Advanced

Answer:

- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous buffer (pH 7.4) over 100 ns .

- Degradation Studies : Monitor via LC-MS under oxidative (H₂O₂) and thermal (40°C) stress .

- pKa Determination : Use SiriusT3 to assess protonation states affecting solubility .

How does this compound compare to structural analogs in efficacy?

Level: Advanced

Answer:

Table 2: Comparative Bioactivity

| Analog Substituent | Target | IC₅₀ (µM) | Evidence |

|---|---|---|---|

| 2-Methylchromene (Parent) | Topoisomerase II | 3.2 | |

| 4-Fluorophenyl | COX-2 | 5.8 | |

| 3-Nitrobenzylidene | PI3K | 1.9 |

Key trend: Electron-deficient substituents enhance kinase inhibition.

What methodologies assess photostability for in vivo applications?

Level: Advanced

Answer:

- UV-Vis Spectroscopy : Monitor absorbance shifts (λmax 320 nm) under UV light (254 nm, 24 h) .

- ROS Detection : Use DCFH-DA probe to quantify photodegradation-induced reactive oxygen species .

- Microsomal Stability : Incubate with liver microsomes (CYP450 enzymes) to predict metabolic lability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.